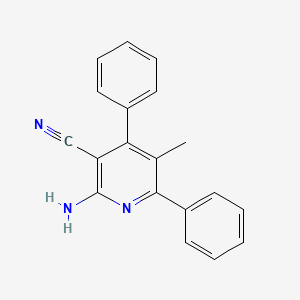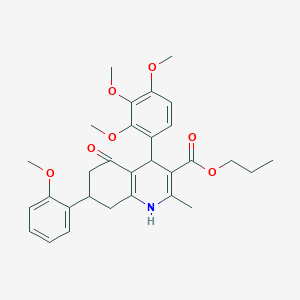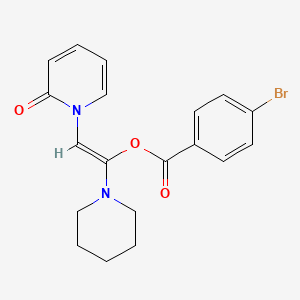![molecular formula C29H21N3O7 B11093040 4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11093040.png)
4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a long name, so let’s break it down:
- The core structure is a naphthalene ring system.
- Attached to the naphthalene ring, we have a phenyl group substituted at the 2-position.
- The phenyl group itself bears a cyano group (CN) at the benzylic position.
- Additionally, there’s a conjugated enone (3-oxoprop-1-en-1-yl) attached to the phenyl group.
- Finally, the whole molecule is esterified with a methoxy group (OCH₃) at the 4-position of the naphthalene ring.
- This compound likely has interesting properties due to its extended conjugation and functional groups.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is not readily available. Further research would be needed to elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds:
Remember that further research and experimental data would be necessary to fully explore the compound’s potential
Properties
Molecular Formula |
C29H21N3O7 |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C29H21N3O7/c1-37-26-16-21(32(35)36)11-12-24(26)31-28(33)20(17-30)14-18-10-13-25(27(15-18)38-2)39-29(34)23-9-5-7-19-6-3-4-8-22(19)23/h3-16H,1-2H3,(H,31,33)/b20-14+ |
InChI Key |
KXWXUSMOKBPSGL-XSFVSMFZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-7-phenyl-8-oxatricyclo[4.3.0.0~2,7~]nonan-9-one](/img/structure/B11092960.png)

![N-{4-[(1Z)-3-amino-2-cyano-3-thioxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B11092988.png)

![methyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}oxy)benzoate](/img/structure/B11092997.png)

![N-(4-bromophenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11093008.png)
![(5E)-1-hexyl-5-[(3-imidazol-1-ylpropylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11093020.png)

![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine](/img/structure/B11093046.png)
![3-((Z)-2-{(E)-1-[3-({(E)-2-[(Z)-2-Hydroxyimino-1-methylpropylidene]hydrazono}methyl)phenyl]methylidene}hydrazono)-2-butanone oxime](/img/structure/B11093047.png)
![(2E)-2-cyano-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanamide](/img/structure/B11093050.png)
![N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B11093051.png)
![N-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11093056.png)
